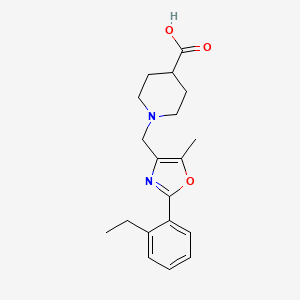
1-((2-(2-Ethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(2-Ethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a carboxylic acid group and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Ethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by its attachment to the piperidine ring. The carboxylic acid group is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-(2-Ethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-((2-(2-Ethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((2-(2-Ethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonipecotic acid: A piperidine derivative with a carboxylic acid group, known for its role as a GABA receptor agonist.
Piperidinecarboxamide: Another piperidine derivative with applications in medicinal chemistry.
Uniqueness
1-((2-(2-Ethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to the presence of both the oxazole and piperidine rings, which confer distinct chemical properties and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H24N2O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-[[2-(2-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H24N2O3/c1-3-14-6-4-5-7-16(14)18-20-17(13(2)24-18)12-21-10-8-15(9-11-21)19(22)23/h4-7,15H,3,8-12H2,1-2H3,(H,22,23) |
Clé InChI |
QAIZYFCJQBDWIT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


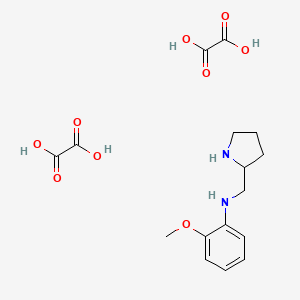
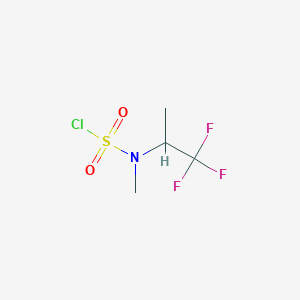

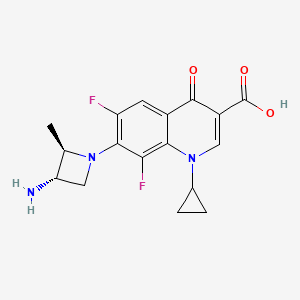
![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)

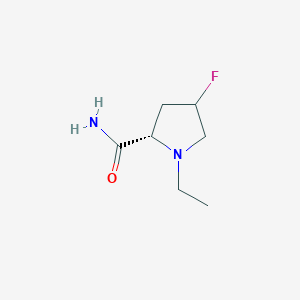


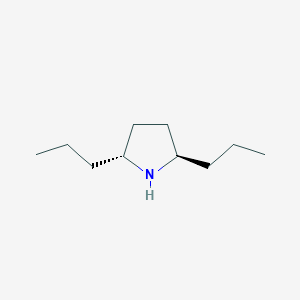
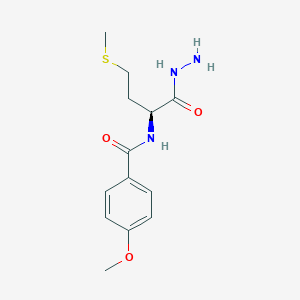
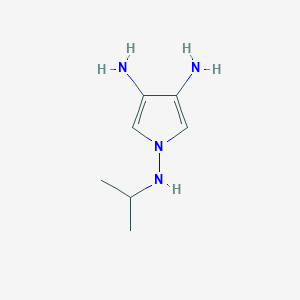
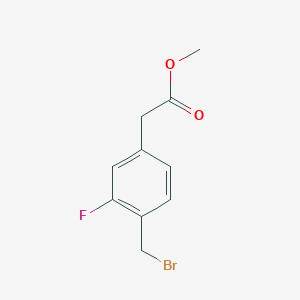
![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)
